molecular formula C11H12N2O B12890736 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole CAS No. 140226-35-3

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole

Cat. No.: B12890736
CAS No.: 140226-35-3
M. Wt: 188.23 g/mol
InChI Key: KIKUUOOIRZMZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Chemical Biology

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. researchgate.netuni.lunih.govchemicalbook.comtcichemicals.com This designation stems from its ability to serve as a core structure for a multitude of biologically active compounds. sigmaaldrich.commdpi.comnih.gov The pyrazole framework is present in numerous FDA-approved drugs, highlighting its clinical significance. tcichemicals.com

The versatility of the pyrazole scaffold can be attributed to several key features:

Aromaticity and Stability: The pyrazole ring is aromatic, which imparts significant chemical stability. nih.gov

Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. chemicalbook.com

Synthetic Accessibility: The synthesis of pyrazole derivatives is often straightforward, allowing for the creation of large libraries of compounds for screening purposes. researchgate.net

Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. sigmaaldrich.commdpi.comnih.govnih.gov

This broad spectrum of activity has made the pyrazole nucleus a focal point for the development of new therapeutic agents. uni.lunih.gov

Overview of Methoxyphenyl-Substituted Pyrazole Derivatives in Research

The introduction of a methoxyphenyl group to the pyrazole scaffold has been a common strategy in the design of novel bioactive molecules. The methoxy (B1213986) group (-OCH3) can influence the compound's lipophilicity, metabolic stability, and binding interactions. Research has shown that the position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly impact biological activity.

Several studies have highlighted the potential of methoxyphenyl-substituted pyrazoles in various therapeutic areas. For instance, derivatives bearing a 4-methoxyphenyl (B3050149) substituent have been investigated as potent anticancer agents, targeting enzymes like EGFR and VEGFR-2. mdpi.com Other research has focused on their anti-inflammatory and antimicrobial activities. bldpharm.comsigmaaldrich.com The synthesis of these compounds often involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. bldpharm.comnih.gov

To illustrate the research in this area, the following interactive table summarizes the findings for several methoxyphenyl-substituted pyrazole derivatives:

Scope and Research Focus on 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole

The research focus for this compound is therefore largely prospective. Based on the activities of its analogues, several potential areas of investigation can be proposed:

Anticancer Research: Given that other methoxyphenyl pyrazoles show activity against cancer cell lines, this compound could be screened for similar properties. mdpi.comnih.gov

Anti-inflammatory Studies: The pyrazole core is a known pharmacophore for anti-inflammatory drugs, making this a logical therapeutic area to explore. bldpharm.com

Neuroscience: Some pyrazole derivatives have been investigated for their effects on the central nervous system, suggesting a potential avenue for research.

The synthesis of this compound would likely proceed through standard pyrazole synthesis methodologies, potentially involving the reaction of (2-methoxyphenyl)-containing precursors with a methylhydrazine derivative. The absence of this compound from major chemical supplier catalogs as a stock item further indicates its novelty and the opportunity for original research into its synthesis and biological evaluation. sigmaaldrich.com The study of this molecule would contribute to a more comprehensive understanding of the structure-activity relationships within the methoxyphenyl-pyrazole class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140226-35-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)9-5-3-4-6-11(9)14-2/h3-8H,1-2H3

InChI Key

KIKUUOOIRZMZAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies for 5 2 Methoxyphenyl 1 Methyl 1h Pyrazole and Analogous Pyrazole Systems

Classical Synthetic Routes to Pyrazole (B372694) Core Structures

The foundational methods for constructing the pyrazole ring have been established for over a century and remain widely used due to their reliability and versatility. These routes typically involve the condensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon unit.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Compounds

The most common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgnih.gov This reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

For the synthesis of a molecule like 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole, the required starting materials would be a 1-(2-methoxyphenyl)-1,3-dicarbonyl derivative and methylhydrazine. The reaction between an unsymmetrical dicarbonyl and a substituted hydrazine like methylhydrazine can, however, lead to two different regioisomers. organic-chemistry.org

A relevant example is the synthesis of 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole, which is derived from the corresponding 1,3-dicarbonyl compound, 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione, and hydrazine. nih.gov Similarly, the synthesis of 1-methyl-5-hydroxypyrazole, a key intermediate for herbicides, can be achieved through the cyclization of a suitable precursor with methylhydrazine, followed by hydrolysis and decarboxylation. google.com Another documented synthesis involves refluxing (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695) with potassium carbonate to produce 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com

Table 1: Examples of Classical Pyrazole Synthesis via 1,3-Dicarbonyl Pathway

Product Hydrazine Component 1,3-Dicarbonyl/Equivalent Solvent Conditions Yield Reference
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester (4-methoxyphenyl)hydrazine hydrochloride Ethyl (ethoxymethylene)cyanoacetate Ethanol Reflux, 20 hours 28% prepchem.com
3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole Hydrazine 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione Not specified Not specified Not specified nih.gov
1-methyl-5-hydroxypyrazole Methylhydrazine Dimethyl malonate derivative Dichloroethane, then aqueous acid 50°C, 5 hours, then hydrolysis High google.com

Approaches Utilizing α,β-Unsaturated Ketones and Hydrazine Derivatives

An alternative classical route to pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazine derivatives. researchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and dehydration. Often, this pathway first yields a pyrazoline (a dihydro-pyrazole), which can then be oxidized to the aromatic pyrazole. researchgate.net

The choice of oxidizing agent can vary, with reagents like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being effective. nih.gov In some cases, if the starting materials or reaction conditions are suitable, the elimination to the aromatic pyrazole occurs directly without the need for a separate oxidation step. organic-chemistry.org This method is particularly useful for synthesizing 1,3,5-trisubstituted pyrazoles.

Regioselective Synthesis Strategies for Substituted Pyrazoles

A significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls or α,β-unsaturated ketones with substituted hydrazines, is controlling the regioselectivity. organic-chemistry.org The reaction can produce a mixture of two regioisomers, which are often difficult to separate. semanticscholar.org For instance, the reaction of methylhydrazine with an unsymmetrical 1,3-diketone can yield both the 1,3- and 1,5-disubstituted pyrazole isomers.

Research has shown that several factors can influence the regiochemical outcome. The choice of solvent plays a crucial role. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly improve regioselectivity compared to commonly used polar protic solvents like ethanol or acetic acid. semanticscholar.org Conducting the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in DMAc at room temperature has been reported to furnish pyrazoles in good yields (59-98%) and with high regioselectivity. semanticscholar.org The subtle balance of steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine also plays a critical role in directing the initial nucleophilic attack and thus determining the final isomeric ratio. semanticscholar.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

Factor Effect on Regioselectivity Explanation Reference
Solvent High Aprotic polar solvents (e.g., DMAc, DMF) favor higher regioselectivity over protic solvents (e.g., ethanol). semanticscholar.org
Substituents High Steric and electronic properties of substituents on both reactants influence the site of initial hydrazine attack. semanticscholar.org
Catalyst/Additive Moderate Addition of acid (e.g., HCl) can favor dehydration steps and improve yields. semanticscholar.org
Temperature Moderate Reactions are often run at room temperature to enhance selectivity. semanticscholar.org

Advanced and Green Chemistry Approaches for Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous materials. nih.gov

Microwave-Assisted Synthesis Protocols for Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. For pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.com This method is highly efficient for cyclocondensation reactions, including the synthesis of quinolin-2(1H)-one-based pyrazoles from α,β-unsaturated ketones and arylhydrazines, which completed in 7-10 minutes at 120°C under microwave conditions. mdpi.com Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via the reaction of carbohydrazide (B1668358) derivatives with 2,4-pentanedione was achieved in just 3-5 minutes. mdpi.com The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
Synthesis of pyrazolo[1,5-a]pyrimidines Not specified 3-5 min 82-98% mdpi.com
Synthesis of quinolin-2(1H)-one-based pyrazoles Not specified 7-10 min 68-86% mdpi.com
Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones Not specified 3 min 80-98% mdpi.com

Ultrasound-Assisted Synthesis Protocols for Pyrazole Derivatives

Ultrasound irradiation is another green chemistry tool that utilizes high-frequency sound waves to induce cavitation in the reaction medium, which accelerates mass transfer and reaction rates. This technique, known as sonochemistry, has been successfully applied to the synthesis of pyrazole derivatives, often providing excellent yields in short reaction times under mild conditions. nih.gov

A notable application is the one-pot, multicomponent synthesis of pyrazoles in water under ultrasound irradiation, which can proceed without a catalyst. nih.gov For example, dihydropyrano[2,3-c]pyrazoles have been synthesized from ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) in an aqueous medium using ultrasound. This approach offers several advantages, including a simple operational procedure, excellent yields, and the use of an environmentally benign solvent. nih.gov The synthesis of pyrazolines from chalcones has also been effectively achieved using ultrasound, highlighting a sustainable and energy-efficient alternative to conventional heating. nih.gov

Flow Chemistry Techniques in Pyrazole Derivative Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazole derivatives, offering enhanced safety, scalability, and reaction control compared to traditional batch methods. acs.org This technology facilitates precise management of reaction parameters like temperature, pressure, and residence time, leading to improved yields and purities. acs.org

Several strategies for pyrazole synthesis have been successfully adapted to flow chemistry systems. One notable approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. mdpi.com For instance, the reaction of terminal alkynes with trimethylsilyldiazomethane (B103560) has been demonstrated in a continuous-flow setup. mdpi.com Another effective flow-based method is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com Das and colleagues, for example, developed a flow synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazines, achieving good to very good yields (62–82%) and high regioselectivity. mdpi.com

Furthermore, multistep sequences can be "telescoped" into a single continuous process. Ötvös et al. reported a two-step flow strategy for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.org This process involves an initial copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine, all within the same flow system. rsc.org This method avoids the isolation of potentially unstable intermediates and provides direct access to the pyrazole products in very good yields (84–90%). rsc.org

The application of flow chemistry also extends to the synthesis of fluorinated pyrazoles, which can be prepared via a telescoped two-step gas/liquid–liquid/liquid flow process from a diketone, fluorine gas, and hydrazine starting materials. tib.eu

Flow Chemistry Approach Reactants Key Features Yields Reference
1,3-Dipolar CycloadditionTerminal alkynes, TrimethylsilyldiazomethaneContinuous-flow setupNot specified mdpi.com
CyclocondensationVinylidene keto esters, Hydrazine derivativesHigh regioselectivity (95:5 to 98:2)62-82% mdpi.com
Sequential Homocoupling/HydroaminationTerminal alkynes, Hydrazine monohydrateTwo-step telescoped process, Copper-catalyzed84-90% rsc.org
Direct Fluorination/CyclizationDiketone, Fluorine gas, HydrazineGas/liquid–liquid/liquid flow processNot specified tib.eu

Photoclick Chemistry Applications in Pyrazole Formation

Photoclick chemistry leverages light to initiate highly efficient and specific cycloaddition reactions, offering spatiotemporal control. nih.gov This concept has been successfully applied to pyrazole synthesis, primarily through the light-induced 1,3-dipolar cycloaddition between an alkyne and a nitrilimine. researchgate.net

In this context, the nitrilimine is typically generated in situ from a stable precursor, most commonly a 2,5-disubstituted tetrazole, upon photochemical irradiation. researchgate.net This "photoclick" reaction is atom-economical and can proceed under mild, environmentally benign conditions. researchgate.net Remy and colleagues have detailed a method for pyrazole synthesis via the 1,3-dipolar cycloaddition of alkynes with nitrilimines generated from the photochemical activation of these tetrazoles. researchgate.net

This methodology has been shown to be effective with a variety of alkynes and has found applications in materials science and bioconjugation, where the ability to trigger a reaction with light is highly advantageous. researchgate.net A variation of this approach involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, which allows for the use of α,β-unsaturated aldehydes as alkyne equivalents in a regioselective synthesis of pyrazoles. organic-chemistry.org

Photoclick Reaction Precursor for Dipole Dipolarophile Key Features Reference
Tetrazole-Alkyne Photoclick Cycloaddition2,5-Disubstituted TetrazoleAlkyneIn situ generation of nitrilimine, Atom-economical researchgate.net
Photoclick Cycloaddition/Oxidative DeformylationNot specifiedα,β-Unsaturated AldehydeUse of aldehyde as alkyne equivalent, Photoredox-catalyzed fragmentation organic-chemistry.org

Specific Synthetic Pathways for this compound and its Close Analogues

The synthesis of the target compound, this compound, and its analogues generally relies on the foundational principle of constructing the pyrazole ring, followed by or concurrent with the introduction of the desired substituents at the N1, C3, and C5 positions. The most common and versatile method for forming the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. mdpi.comyoutube.com

Strategies for Introducing the 2-Methoxyphenyl Moiety into the Pyrazole Scaffold

The introduction of the 2-methoxyphenyl group at the C5 position of the pyrazole ring is typically achieved by incorporating this moiety into one of the initial building blocks. A common strategy involves the Claisen condensation of an appropriate methyl ester (e.g., methyl 2-methoxybenzoate) with a ketone to generate a 1,3-diketone bearing the 2-methoxyphenyl group. For instance, the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) can yield a 1,3-diketoester, which upon reaction with a hydrazine, forms the pyrazole ring. nih.gov

Alternatively, α,β-unsaturated ketones containing the 2-methoxyphenyl substituent can be employed. These can be synthesized through methods like the Aldol condensation of 2-methoxybenzaldehyde (B41997) with a suitable ketone. The resulting chalcone-like intermediate can then react with a hydrazine to form the pyrazoline, which is subsequently oxidized to the pyrazole.

A regiocontrolled methodology has been developed using trichloromethyl enones as starting materials. acs.org The reaction of these enones with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the use of the free hydrazine base yields the 1,5-regioisomer. acs.org This allows for selective placement of the aryl group (which could be the 2-methoxyphenyl group) at either the N1 or C5 position. For example, the synthesis of methyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate has been achieved with a 75% yield via column chromatography purification. acs.org

Strategies for N1-Methylation of the Pyrazole Ring

Once the pyrazole ring, substituted with the 2-methoxyphenyl group at C5, is formed, the final step is the methylation of the nitrogen at the N1 position. This step is crucial as direct methylation of an NH-pyrazole can often lead to a mixture of N1 and N2 alkylated regioisomers.

Several methods exist to achieve N1-methylation:

Classical Alkylation : The most straightforward approach involves the reaction of the pyrazole with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). nih.govgoogle.com The choice of base and reaction conditions can influence the regioselectivity of the methylation.

Masked Methylating Reagents : To overcome the issue of regioselectivity, a highly selective method for the N-methylation of pyrazoles has been developed using sterically bulky α-halomethylsilanes as masked methylating reagents. researcher.lifenih.govacs.org This two-step process involves an initial N-alkylation followed by a protodesilylation using a fluoride (B91410) source. researcher.lifenih.gov This method has been shown to provide excellent N1/N2 selectivity, often greater than 99:1. researcher.lifeacs.org

Gas-Phase Methylation : For industrial applications, continuous gas-phase N-methylation over a solid acid catalyst has been reported. google.com This method involves passing a vaporized mixture of the pyrazole and methanol (B129727) over a catalyst at elevated temperatures, leading to high conversions and yields of the N-methylated product. google.com

Methylation Method Reagents Key Features Selectivity (N1:N2) Reference
Classical AlkylationMethyl iodide, K2CO3, DMFStandard laboratory procedureCan produce mixtures nih.gov
Masked Methylating Reagentsα-Halomethylsilanes, Base; then Fluoride sourceHigh N1-selectivity, Mild conditions92:8 to >99:1 researcher.lifenih.govacs.org
Gas-Phase MethylationMethanol, Solid acid catalystContinuous flow, High temperatureNot specified google.com

Isolation and Purification Techniques for Substituted Pyrazole Derivatives

The final stage of any synthetic sequence is the isolation and purification of the target compound. For substituted pyrazoles, several standard and specialized techniques are employed.

Crystallization : This is a common and effective method for purifying solid pyrazole derivatives. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. mdpi.comresearchgate.net For example, a crude product was purified by crystallization from dimethylformamide to yield the final product in 95% yield. mdpi.comresearchgate.net

Column Chromatography : Silica (B1680970) gel column chromatography is extensively used for the separation of pyrazole derivatives from reaction byproducts and regioisomers. uab.cat The choice of eluent system (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol) is critical for achieving good separation. google.comacs.orgnih.gov This technique is particularly useful for separating mixtures of N1 and N2 alkylated isomers. uab.cat

Liquid-Liquid Extraction (LLE) : LLE is often used as an initial workup step to separate the pyrazole product from inorganic salts and highly polar or nonpolar impurities. nih.gov The choice of extraction solvent (e.g., ethyl acetate, dichloromethane) is based on the solubility of the target compound. nih.gov

Distillation : For pyrazoles that are liquid or have a low melting point, distillation can be an effective purification method. nih.gov

Acid Addition Salt Formation : A specialized technique for purifying pyrazoles involves their conversion into acid addition salts by reacting them with a mineral or organic acid. google.com These salts often have different solubility properties than the free base, allowing them to be selectively crystallized from the solution, leaving impurities behind. The pure pyrazole can then be regenerated by treatment with a base. google.com

Advanced Spectroscopic and Analytical Characterization of 5 2 Methoxyphenyl 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecular framework, including connectivity and spatial relationships, can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Pyrazole (B372694) Derivatives

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole, the spectrum is expected to show distinct signals for the protons on the pyrazole ring, the N-methyl group, the methoxy (B1213986) group, and the substituted phenyl ring.

The pyrazole ring itself features two protons, H-3 and H-4. These typically appear as doublets due to coupling to each other. The N-methyl group attached to the pyrazole ring is expected to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The methoxy (OCH₃) group on the phenyl ring also gives rise to a singlet, generally found at a similar chemical shift.

The four protons on the 2-methoxyphenyl ring will present as a more complex multiplet pattern in the aromatic region of the spectrum (typically 6.9-7.5 ppm). Their specific shifts and splitting patterns are dictated by their position relative to the electron-donating methoxy group and the point of attachment to the pyrazole ring. For instance, in a related compound, 4-Amino-1-(2-methoxyphenyl)pyrazole-3-carbonitrile, the aromatic protons of the 2-methoxyphenyl group appear between δ 7.06 and 7.68 ppm, and the methoxy protons resonate at 3.91 ppm. unifi.it General studies on pyrazole derivatives confirm these characteristic chemical shift regions. researchgate.netmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (Pyrazole)~7.5 - 7.7d~2.0 - 2.51H
H-4 (Pyrazole)~6.3 - 6.5d~2.0 - 2.51H
N-CH₃~3.8 - 4.0s-3H
O-CH₃~3.9s-3H
Aromatic-H~6.9 - 7.5m-4H
Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Pyrazole Derivatives

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic. Studies on substituted pyrazoles show that C-3 and C-5 resonate at significantly different fields depending on the substituents, while the C-4 chemical shift is also sensitive to the conformation of aryl substituents. cdnsciencepub.com

The carbon of the N-methyl group will appear upfield, while the methoxy carbon will resonate around 55-56 ppm. mdpi.com The carbons of the phenyl ring will appear in the aromatic region (110-160 ppm), with the carbon attached to the oxygen (C-2' of the phenyl ring) being the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the pyrazole ring (C-1' of the phenyl ring) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~140
C-4 (Pyrazole)~106
C-5 (Pyrazole)~148
N-CH₃~35 - 39
O-CH₃~55 - 56
C-1' (Aromatic)~120 - 122
C-2' (Aromatic)~156 - 158
C-3' to C-6' (Aromatic)~111 - 132
Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show a correlation between the H-3 and H-4 protons of the pyrazole ring and among the adjacent protons on the methoxyphenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum, such as linking the H-3 signal to the C-3 signal, H-4 to C-4, the N-CH₃ protons to their carbon, and so on for the aromatic and methoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, which is a critical step in confirming its identity. For this compound, the molecular formula is C₁₁H₁₂N₂O.

The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement matching this theoretical value provides unambiguous confirmation of the compound's elemental composition. nih.govijper.org

Table 3: HRMS Data for this compound

Molecular FormulaIon TypeTheoretical Exact Mass (m/z)
C₁₁H₁₂N₂O[M+H]⁺189.10224
Note: The [M+H]⁺ ion is commonly observed in soft ionization techniques like Electrospray Ionization (ESI).

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. nih.gov It is widely used to assess the purity of synthetic compounds and to monitor reactions.

For this compound, a reversed-phase LC method would separate the target compound from any starting materials, by-products, or isomers. oup.comnih.gov The mass spectrometer then provides two key pieces of information for the peak eluting at the compound's characteristic retention time:

Identity Confirmation: The MS detector will confirm the presence of the ion corresponding to the molecular weight of the target compound (e.g., m/z 189 for the [M+H]⁺ ion).

Purity Assessment: The purity of the sample can be estimated by integrating the area of the main peak in the chromatogram and comparing it to the total area of all observed peaks.

This technique is particularly valuable for distinguishing between isomers, which have the same molecular weight but different structures and thus different retention times on the LC column. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint, with specific peaks corresponding to the vibrational modes of different chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The primary functional groups within this compound include the pyrazole ring, the methoxy-substituted phenyl ring, and the N-methyl group. The aromatic C-H stretching vibrations of both the phenyl and pyrazole rings are anticipated in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl and methoxy groups would appear as sharp bands in the 2950-2850 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the substituted phenyl ring will also contribute to this region. The C-O stretching vibration of the methoxy group is a key indicator and typically appears as a strong band between 1250 and 1000 cm⁻¹. Specifically, the aryl ether linkage often shows a strong, characteristic absorption band around 1245 cm⁻¹ for the asymmetric C-O-C stretch and a weaker band near 1040 cm⁻¹ for the symmetric stretch.

The out-of-plane C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range. The specific pattern of these bands can help to confirm the ortho-substitution on the phenyl ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃)Stretching2950 - 2850
C=N (Pyrazole ring)Stretching~1550
C=C (Aromatic/Pyrazole)Stretching1600 - 1450
C-O (Aryl ether)Asymmetric Stretching~1245
C-O (Aryl ether)Symmetric Stretching~1040
Aromatic C-HOut-of-plane Bending900 - 675

X-ray Crystallography for Solid-State Structure Determination of Pyrazole Analogues

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While a specific crystal structure for this compound is not publicly available, the analysis of closely related pyrazole analogues provides valuable insights into the expected solid-state conformation. nih.govnih.govnih.govresearchgate.net

In substituted pyrazole derivatives, the pyrazole ring itself is generally planar. nih.govnih.gov The substituents on the pyrazole ring, in this case, a 2-methoxyphenyl group at the 5-position and a methyl group at the 1-position, will adopt specific orientations relative to the central pyrazole core. The dihedral angle between the plane of the pyrazole ring and the phenyl ring is a key structural parameter. In many 1,5-disubstituted pyrazoles, this angle can vary significantly depending on the nature and steric bulk of the substituents. For instance, in some structures, the phenyl ring is nearly coplanar with the pyrazole ring, while in others, it is significantly twisted. nih.gov For 5-(4-methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole, the phenyl, p-tolyl and p-methoxyphenyl rings are inclined to the pyrazole ring by varying degrees in the two independent molecules found in the asymmetric unit. researchgate.net

The table below summarizes typical crystallographic parameters that would be determined for a pyrazole analogue.

ParameterDescriptionExpected Findings for a Pyrazole Analogue
Crystal SystemThe symmetry of the unit cell.Monoclinic or orthorhombic systems are common for pyrazole derivatives. researchgate.netresearchgate.net
Space GroupThe set of symmetry operations for the crystal.P2₁/n or P2₁2₁2₁ are examples of space groups found for pyrazole analogues. researchgate.netresearchgate.net
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.These would be specific to the crystal packing of the compound.
Dihedral AnglesThe angle between the planes of the pyrazole and phenyl rings.This would reveal the degree of twisting between the aromatic systems.
Bond Lengths & AnglesThe distances between atoms and the angles between bonds.These would be expected to be within normal ranges for the respective bond types.
Intermolecular InteractionsNon-covalent interactions such as hydrogen bonds and π-π stacking.C-H···O interactions involving the methoxy group and π-π stacking of the aromatic rings would be anticipated.

A definitive X-ray crystallographic analysis of this compound would provide the most accurate and detailed picture of its solid-state structure.

Chromatographic Methods for Purity and Quantitative Analysis of Pyrazole Derivatives

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture. For pyrazole derivatives, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for purity assessment, reaction monitoring, and quantitative analysis.

HPLC is a highly sensitive and reproducible chromatographic technique used for the separation and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is crucial for quality control and analytical purposes.

A typical HPLC method for a pyrazole derivative would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ijcpa.inresearchgate.netsielc.com The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ijcpa.inresearchgate.net

The development and validation of an HPLC method generally follow the guidelines of the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijcpa.inresearcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijcpa.inresearcher.life

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below outlines a hypothetical HPLC method for the analysis of this compound based on methods developed for similar compounds.

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijcpa.inresearchgate.net
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with or without an additive like 0.1% trifluoroacetic acid) ijcpa.inresearcher.life
Flow Rate 1.0 mL/min ijcpa.in
Injection Volume 10-20 µL researcher.life
Detection UV at a specific wavelength (e.g., 254 nm or the λmax of the compound)
Column Temperature Ambient or controlled (e.g., 25 °C) ijcpa.in

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It is particularly useful for monitoring the progress of chemical reactions, identifying the components of a mixture, and determining the purity of a compound. rsc.orgpubcompare.aichemscene.comlibretexts.org

In the context of the synthesis of this compound, TLC would be employed to track the consumption of the starting materials and the formation of the product. rsc.orglibretexts.org The stationary phase is typically a silica (B1680970) gel plate (silica gel 60 F₂₅₄), and the mobile phase is a mixture of organic solvents of varying polarity. pubcompare.ai The choice of the mobile phase (eluent) is critical for achieving good separation of the components. A common eluent system for pyrazole derivatives is a mixture of hexane (B92381) and ethyl acetate. orientjchem.org

The procedure for monitoring a reaction by TLC involves spotting the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. libretexts.org After developing the plate in the chosen eluent system, the spots are visualized, typically under UV light at 254 nm, as pyrazole derivatives are often UV-active. mdpi.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

The table below summarizes the typical components of a TLC analysis for a pyrazole derivative.

ComponentDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates pubcompare.ai
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate in various ratios) orientjchem.org
Sample Application Capillary spotting of dilute solutions of starting materials and the reaction mixture.
Development Ascending development in a closed chamber saturated with the eluent vapor.
Visualization UV lamp (254 nm and/or 365 nm) mdpi.com or staining with an appropriate reagent (e.g., iodine vapor).

Preclinical Pharmacological and Biological Investigations of 5 2 Methoxyphenyl 1 Methyl 1h Pyrazole Analogues

In Vitro Biological Activity Screening of Pyrazole (B372694) Derivatives

In vitro studies are fundamental in the early stages of drug discovery, providing crucial information about the biological activity of newly synthesized compounds. Pyrazole derivatives have been subjected to a battery of in vitro assays to elucidate their pharmacological profile.

Enzyme Inhibition Studies

The inhibitory activity of pyrazole analogues against various enzymes has been a major focus of research. These studies have identified potent inhibitors of several key enzymes implicated in diseases such as cancer and inflammation.

Kinases: Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.

VEGFR-2: Certain pyrazole derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that is essential for tumor growth. For instance, some compounds have shown IC50 values in the nanomolar range, comparable to the standard drug sorafenib. mdpi.com One study reported a derivative with an IC50 value of 0.2 μM and 93.2% inhibition of VEGFR-2. nih.govdoaj.org

EGFR: Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Pyrazole-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov For example, a series of 1,4-benzoxazine-pyrazole hybrids showed promising EGFR inhibitory activity, with some compounds exhibiting IC50 values superior to the standard drug erlotinib. mdpi.com

CDK: Cyclin-Dependent Kinases (CDKs) are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazole analogues have been found to inhibit CDKs, leading to cell cycle arrest and apoptosis. hilarispublisher.com Some derivatives have shown potent dual inhibitory activity against both VEGFR-2 and CDK-2, with IC50 values in the sub-micromolar range. nih.govdoaj.org

B-Raf and Aurora A: The pyrazole core is also found in inhibitors of other kinases like B-Raf and Aurora A, which are involved in cell proliferation and mitosis, respectively.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Several pyrazole derivatives have exhibited potent and selective COX-2 inhibitory activity, with some compounds showing selectivity indices superior to the well-known COX-2 inhibitor, celecoxib. mdpi.com

MAO: Monoamine Oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of depression and neurodegenerative diseases. Pyrazole derivatives have been investigated for their MAO inhibitory potential. japsonline.com

Phosphodiesterase: Phosphodiesterases (PDEs) are a group of enzymes that regulate intracellular signaling. The inhibitory activity of pyrazole analogues on various PDE isoforms has been explored.

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

Compound/SeriesTarget EnzymeIC50 ValueReference
Pyrazole DerivativeVEGFR-20.2 µM nih.govdoaj.org
Pyrazole DerivativeVEGFR-260.83 nM mdpi.com
1,4-Benzoxazine-pyrazole hybridEGFR0.5132 µM mdpi.com
Pyrazole DerivativeCDK-20.458 µM nih.govdoaj.org
Pyrazole DerivativeCOX-20.034-0.052 µM mdpi.com

Receptor Modulation Studies

In addition to enzyme inhibition, pyrazole derivatives have been found to modulate the activity of various receptors, highlighting their potential in treating neurological and other disorders.

Cannabinoid Receptors: A significant amount of research has focused on pyrazole-based compounds as modulators of cannabinoid receptors (CB1 and CB2). Structure-activity relationship studies have been conducted to develop selective antagonists for the CB1 receptor, which has potential therapeutic applications. Conversely, potent and selective full agonists for the CB2 receptor have also been developed from pyrazole scaffolds, showing promise in preclinical models of tissue injury and inflammation. nih.govacs.org The pyrazole core has been a key structural element in the design of both CB1 antagonists and CB2 agonists. nih.gov

GABA-A Receptors: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. The modulatory effects of certain pyrazole analogues on GABA-A receptors have been investigated.

Cellular Assays for Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of pyrazole derivatives has been extensively evaluated in various cancer cell lines. These cellular assays measure the ability of a compound to inhibit cell growth and proliferation.

A549 (Lung Carcinoma): Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against the A549 human lung cancer cell line. mdpi.commdpi.comnih.gov Some compounds have shown IC50 values in the low micromolar range, indicating potent cytotoxic effects. mdpi.com

MCF7 (Breast Cancer): The MCF7 breast cancer cell line has also been a common model for evaluating the anticancer activity of pyrazole analogues. Several studies have reported potent cytotoxicity of pyrazole derivatives against MCF7 cells, with some compounds exhibiting IC50 values comparable to or better than standard anticancer drugs. mdpi.commdpi.com

HeLa (Cervical Cancer): Pyrazole derivatives have also been screened against the HeLa cervical cancer cell line, with several compounds showing promising antiproliferative activity. mdpi.commdpi.com

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle at different phases. nih.govdoaj.org

Interactive Data Table: Antiproliferative Activity of Pyrazole Derivatives

Compound/SeriesCell LineIC50 ValueReference
Thiazolyl pyrazole carbaldehyde hybridA5496.34 ± 0.06 µM mdpi.com
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridA5492.82 - 6.28 µM mdpi.com
Pyrazole DerivativeA5496.10 µM nih.gov
Thiazolyl pyrazole carbaldehyde hybridMCF-77.12 ± 0.04 µM mdpi.com
Pyrazole-indole hybridMCF-71.51 µM mdpi.com
Thiazolyl pyrazole carbaldehyde hybridHeLa9.05 ± 0.04 µM mdpi.com

Antioxidant Activity Evaluation

Several pyrazole derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. nih.govnih.govjmchemsci.com The antioxidant activity is attributed to the ability of the pyrazole scaffold and its substituents to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antimicrobial properties. Analogues have been tested against a wide range of microorganisms.

Antibacterial: Pyrazole derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. doaj.orgnih.govmdpi.com Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin. doaj.org

Antifungal: The antifungal activity of pyrazole derivatives has also been well-documented, with compounds showing efficacy against fungal strains such as Candida albicans and Aspergillus niger. doaj.orgnih.gov In some cases, the antifungal activity was found to be better than the standard drug Ketoconazole. doaj.org

Antitubercular: Several novel pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have shown promising antitubercular activity, with MIC values superior to the reference drug Streptomycin. japsonline.comdoaj.orgnih.gov

Mechanisms of Biological Action for Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives stem from their ability to interact with multiple molecular targets and modulate various cellular pathways.

Inhibition of Kinase Signaling: As discussed, a primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases such as VEGFR-2, EGFR, and CDKs. nih.govdoaj.orghilarispublisher.com By blocking the activity of these kinases, these compounds can disrupt crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth inhibition.

Induction of Apoptosis: Many pyrazole analogues exert their antiproliferative effects by inducing apoptosis in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cell.

Cell Cycle Arrest: Pyrazole derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often a consequence of CDK inhibition, leading to arrest at specific phases of the cell cycle, such as G1/S or G2/M. nih.govdoaj.org

Free Radical Scavenging: The antioxidant activity of pyrazole compounds is attributed to their ability to neutralize reactive oxygen species (ROS). nih.gov This mechanism is relevant for their potential application in conditions associated with oxidative stress.

Disruption of Microbial Cell Processes: The antimicrobial action of pyrazole derivatives likely involves multiple mechanisms, including the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Target Identification and Validation through Biochemical and Cell-Based Assays

The initial step in characterizing the pharmacological profile of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole analogues involves identifying their molecular targets. The primary mechanism of anti-inflammatory action for many pyrazole derivatives, particularly the 1,5-diarylpyrazole class, is the inhibition of the cyclooxygenase (COX) enzymes. ijpsjournal.comstanford.edu These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. ijpsjournal.com

Biochemical assays are fundamental in determining the inhibitory activity of these compounds against the two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. stanford.edunih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.commdpi.com

Studies on various 1,5-diarylpyrazole analogues have demonstrated potent and selective inhibitory activity against the COX-2 enzyme. nih.govnih.gov For instance, the landmark research on this class of compounds identified that specific substitutions, such as a sulfonamide or methylsulfonyl group on one of the aryl rings, are crucial for selective COX-2 binding. nih.govscinito.ai One highly potent analogue, 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile, showed an IC50 value of 0.24 µM for COX-2 with no inhibition of COX-1 even at concentrations up to 100 µM. nih.gov

Cell-based assays, often utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, are employed to validate these findings in a more biologically relevant context. nih.gov These assays measure the inhibition of prostaglandin E2 (PGE2) production, a downstream product of COX-2 activity. nih.gov The data from these assays confirm that the compounds effectively engage and inhibit their target within a cellular environment. nih.gov Some pyrazole derivatives have also been investigated as potential dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. ijpsjournal.comnih.gov

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Pyrazole Analogues

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
Analogue A (5u) >100 1.79 >55
Analogue B (5s) >100 2.51 >39
Analogue C (19a) >100 0.24 >416
Celecoxib (Reference) 15 0.04 375

Data compiled from studies on various 1,5-diarylpyrazole analogues. nih.govnih.gov

Elucidation of Molecular Pathways Involved in Observed Biological Responses

Following target identification, research focuses on elucidating the broader molecular pathways that are modulated by this compound analogues. The inhibition of COX-2 is the central node in a larger signaling network. By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H2, thereby downregulating the entire prostaglandin synthesis pathway and reducing the levels of pro-inflammatory mediators. ijpsjournal.comnih.gov

Beyond direct enzyme inhibition, studies have shown that pyrazole derivatives can interfere with key intracellular signaling cascades that regulate the inflammatory response. A significant pathway implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govselleckchem.com

In cell-based models, certain pyrazole compounds have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS. nih.gov This inhibition prevents the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.comnih.gov For example, one study demonstrated that a novel pyrazole analogue caused a significant, dose-dependent reduction in the levels of these cytokines in LPS-stimulated RAW 264.7 cells. nih.gov By suppressing the NF-κB pathway, these compounds can exert a broad anti-inflammatory effect that complements their direct inhibition of prostaglandin synthesis.

Preclinical Efficacy Studies in Relevant Animal Models

To assess the therapeutic potential of this compound analogues in a whole-organism system, preclinical efficacy studies are conducted in relevant animal models of inflammation. These in vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds and for validating the therapeutic concept established through in vitro work.

Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-induced Paw Edema)

A widely used and well-characterized model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents. researchgate.net In this model, injection of carrageenan, a seaweed polysaccharide, into the paw induces a localized inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The increase in paw volume is measured over several hours and serves as a quantifiable index of inflammation. nih.gov

Numerous studies have demonstrated the in vivo anti-inflammatory efficacy of 1,5-diarylpyrazole analogues using this model. nih.govresearchgate.net When administered orally, these compounds have been shown to produce a significant, dose-dependent reduction in paw edema compared to vehicle-treated control groups. nih.gov The efficacy of these pyrazole derivatives is often compared to that of standard NSAIDs like indomethacin or ibuprofen. nih.govresearchgate.net In several cases, novel pyrazole compounds have exhibited anti-inflammatory activity comparable or even superior to these established drugs. nih.govresearchgate.net For example, a study on heteroaromatic analogues of 1,5-diarylpyrazoles found that several compounds produced over 60% inhibition of paw edema 3 hours after carrageenan injection, an effect comparable to the 78% inhibition observed with indomethacin. researchgate.net

These in vivo studies confirm that the molecular and cellular activities observed in vitro translate into a tangible therapeutic effect in a living system, providing a strong rationale for further development.

Table 2: Anti-inflammatory Activity of Representative Pyrazole Analogues in Carrageenan-Induced Rat Paw Edema

Compound Inhibition of Edema (%) at 3h
Analogue 1 (2c) 65.4
Analogue 2 (2d) 68.2
Analogue 3 (2e) 71.3
Analogue 4 (2f) 69.5
Indomethacin (Reference) 78.0

Data represents findings from studies on various 1,5-diarylpyrazole analogues. researchgate.net

Q & A

Q. What are reliable synthetic routes for 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or cyclization reactions. For example:

  • Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines under reflux in ethanol/acetic acid mixtures yields pyrazole cores. Substituents like 2-methoxyphenyl groups can be introduced via aryl hydrazines .
  • Cyclization : Using POCl₃ as a cyclizing agent for hydrazide intermediates (e.g., from carboxylic acid derivatives) at elevated temperatures (120°C) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid), stoichiometry of reagents, and reaction time (typically 6–12 hours). Purity is enhanced via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole ring protons at δ 6.5–8.0 ppm). Aromatic splitting patterns differentiate ortho/meta/para substitution .
  • IR : Stretching frequencies for C=O (if present, ~1700 cm⁻¹) and N–H (~3200 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Ambiguities are resolved by cross-referencing with X-ray crystallography (for bond-length validation) or computational simulations (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) determines unit cell parameters. SHELX programs process

  • SHELXT for structure solution via intrinsic phasing.
  • SHELXL for refinement with anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···N interactions) . Key metrics: R-factor (<0.05), dihedral angles between aromatic rings (e.g., 16.8°–51.7° for pyrazole-phenyl interactions) .

Q. What strategies address contradictions in biological activity data for structurally similar pyrazole derivatives?

Contradictions arise from substituent effects (e.g., electron-withdrawing groups enhancing receptor binding) or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with chloro or trifluoromethyl groups) .
  • Computational Docking : Using AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase or prostaglandin synthases) .
  • Meta-Analysis : Comparing IC₅₀ values across studies with standardized protocols (e.g., fixed cell lines vs. primary cultures) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

Graph-set analysis (Etter’s formalism) reveals recurring motifs:

  • R₂²(8) motifs : Involving pyrazole N–H donors and methoxy O acceptors.
  • C–H···π interactions : Between aromatic rings (distance ~3.5 Å), stabilizing layered structures . These patterns correlate with melting points (e.g., 95–96°C for planar derivatives) and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.